methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate
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Overview
Description
Methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate is a heterocyclic compound that features a pyrrolo-pyrazole core structure
Preparation Methods
The synthesis of methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide followed by reaction with dimethyl acetylenedicarboxylate (DMAD) can yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate involves its interaction with specific molecular targets. For instance, it can inhibit blood coagulation factors Xa and XIa, which play crucial roles in the coagulation cascade. This inhibition can prevent thrombosis while maintaining normal hemostasis .
Comparison with Similar Compounds
Methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate can be compared with other similar compounds such as:
Methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetate: This compound also contains a pyrrolo core and exhibits similar biological activities.
6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: These compounds are known for their anticoagulant properties and share structural similarities with the target compound.
The uniqueness of this compound lies in its specific structural configuration and its potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)5-11-4-6-2-9-3-7(6)10-11/h4,9H,2-3,5H2,1H3 |
InChI Key |
VZYLSQFIYHYGKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=C2CNCC2=N1 |
Origin of Product |
United States |
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